An In-depth Technical Guide to the Crystal Structure of 4-Amino-3,5-difluorobenzonitrile
An In-depth Technical Guide to the Crystal Structure of 4-Amino-3,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 4-amino-3,5-difluorobenzonitrile, a fluorinated aromatic compound with significant potential as a building block in the development of novel therapeutic agents. The strategic incorporation of fluorine atoms can modulate the pharmacokinetic and physicochemical properties of derivative compounds, making a thorough understanding of its solid-state structure crucial for rational drug design and materials science.
Crystallographic Data Summary
The crystal structure of 4-amino-3,5-difluorobenzonitrile (C₇H₄F₂N₂) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/n. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical Formula | C₇H₄F₂N₂ |
| Formula Weight | 154.12 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 3.7283(4) Å |
| b | 14.864(2) Å |
| c | 11.597(1) Å |
| α | 90° |
| β | 94.78(1)° |
| γ | 90° |
| Volume | 640.4(1) ų |
| Z | 4 |
| Calculated Density | 1.598 Mg/m³ |
| Absorption Coefficient | 0.140 mm⁻¹ |
| F(000) | 312 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 3.48 to 27.50° |
| Reflections collected | 2912 |
| Independent reflections | 1471 [R(int) = 0.026] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1471 / 0 / 100 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.116 |
| R indices (all data) | R1 = 0.057, wR2 = 0.128 |
| Largest diff. peak and hole | 0.21 and -0.20 e.Å⁻³ |
Molecular Structure and Intermolecular Interactions
The molecular structure of 4-amino-3,5-difluorobenzonitrile reveals a phenyl ring with a quinoidal character, which is influenced by the electron-donating amino group and the electron-withdrawing nitrile and fluorine substituents.[1] The presence of fluorine atoms in the ortho positions to the amino group leads to a distortion of the bond angles within the phenyl ring.[1]
In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds and other short contacts. These interactions include N—H···N, N—H···F, and C—H···F hydrogen bonds, as well as π-stacking interactions between the phenyl rings.[1]
Experimental Protocols
Synthesis of 4-Amino-3,5-difluorobenzonitrile
A detailed experimental workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile and its subsequent conversion to 4-amino-3,5-difluorobenzoic acid is depicted below.[2]
Procedure:
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Reaction Setup: 4-amino-3,5-difluorobenzonitrile (1 eq.) is treated with a 1 M aqueous solution of sodium hydroxide.[2]
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Reaction: The resulting solution is heated to reflux for 24 hours.[2]
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Work-up: The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid is added dropwise until the pH is approximately 1, leading to the precipitation of the hydrochloride salt.[2]
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Purification: The salt is then dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.[2]
Single-Crystal X-ray Diffraction
The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and data was collected at 293(2) K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in a difference Fourier map and refined isotropically.
Relevance in Drug Development and Signaling Pathways
While direct biological activity of 4-amino-3,5-difluorobenzonitrile is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Fluorinated benzonitriles are valuable intermediates in the synthesis of a variety of therapeutic agents, including those targeting cancer.[1] Aminobenzonitrile derivatives, in particular, serve as precursors for quinazoline-based compounds, which are known to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified overview of the EGFR signaling cascade and the potential point of inhibition by quinazoline derivatives.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]

